

Application Notes: 3-Vinylmorpholine as a Versatile Scaffold in Modern Drug Discovery

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Compound of Interest

Compound Name: 3-Vinylmorpholine

Cat. No.: B1359316

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Abstract: The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for its ability to enhance the pharmacological, physicochemical, and metabolic profiles of drug candidates.^{[1][2]} This application note delves into the utility of a functionalized analogue, **3-vinylmorpholine**, as a versatile scaffold for drug discovery. The vinyl group serves as a reactive handle, enabling a diverse array of chemical modifications through modern cross-coupling reactions. We provide a comprehensive overview of the synthetic strategies to access and functionalize this scaffold, detailed experimental protocols for key transformations, and case studies of its application in the synthesis of biologically active molecules.

Introduction: The Morpholine Moiety as a Privileged Scaffold

The morpholine ring is a six-membered heterocycle featuring both an amine and an ether functional group.^[3] Its prevalence in FDA-approved drugs and clinical candidates stems from several advantageous properties it imparts to a molecule:^{[1][4]}

- **Improved Physicochemical Properties:** The morpholine moiety often enhances aqueous solubility and modulates lipophilicity, contributing to a favorable absorption, distribution, metabolism, and excretion (ADME) profile.
- **Metabolic Stability:** The ether linkage and cyclic nature of morpholine can block sites of metabolic oxidation, increasing the half-life of a drug.

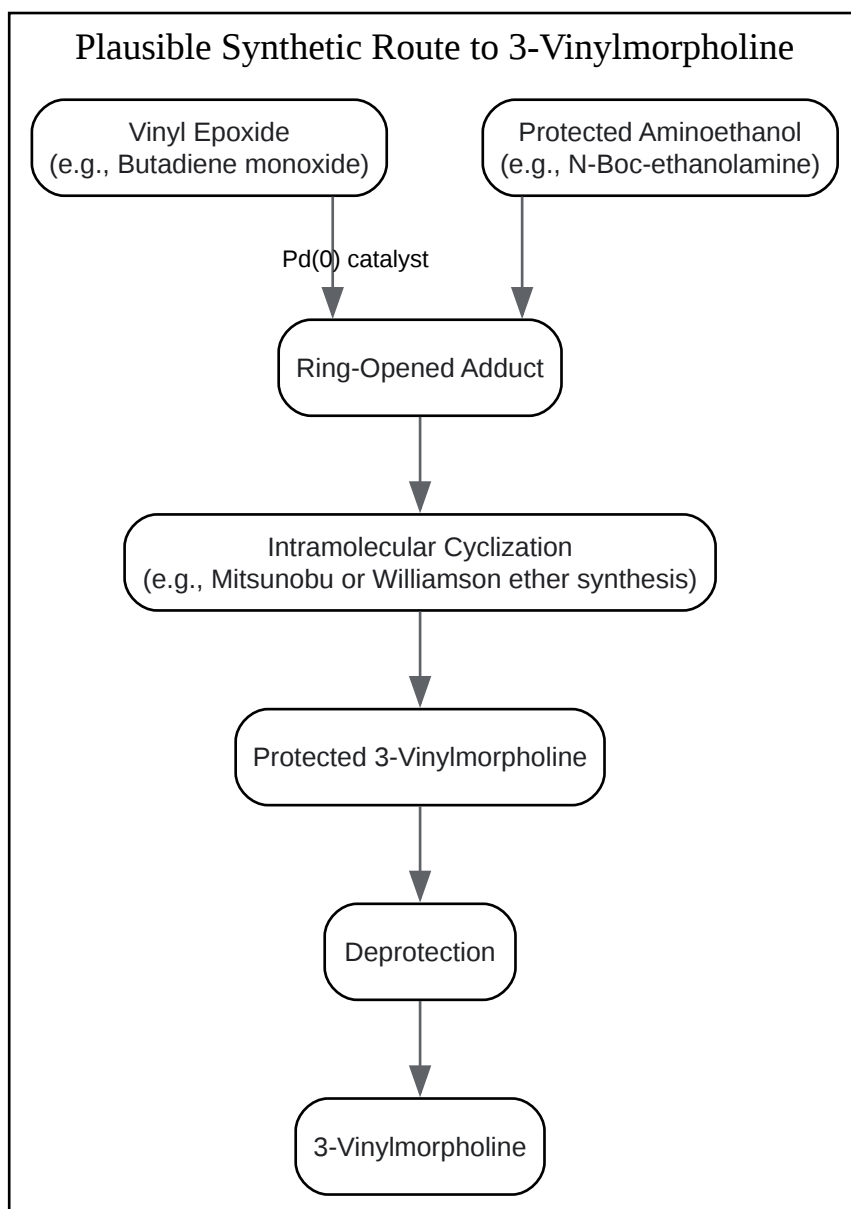
- Potent Biological Interactions: The nitrogen atom can act as a hydrogen bond acceptor or a base, while the oxygen can also participate in hydrogen bonding, allowing for critical interactions with biological targets.[5]

3-Vinylmorpholine introduces a key point of diversification. The vinyl group is a versatile functional handle amenable to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the rapid generation of diverse chemical libraries from a common intermediate.[6] [7] This makes it an exceptionally valuable scaffold for structure-activity relationship (SAR) studies.

Synthesis of the 3-Vinylmorpholine Scaffold

While various methods exist for the synthesis of substituted morpholines, a common strategy to produce C3-functionalized morpholines involves the cyclization of amino alcohol precursors.[8] [9] A plausible route to **3-vinylmorpholine** can be adapted from established literature procedures for similar structures.

A practical approach involves the palladium-catalyzed reaction of a vinyl-substituted epoxide (e.g., butadiene monoxide) with an appropriately protected amino alcohol, followed by a cyclization step. This strategy allows for the stereocontrolled introduction of the vinyl group.



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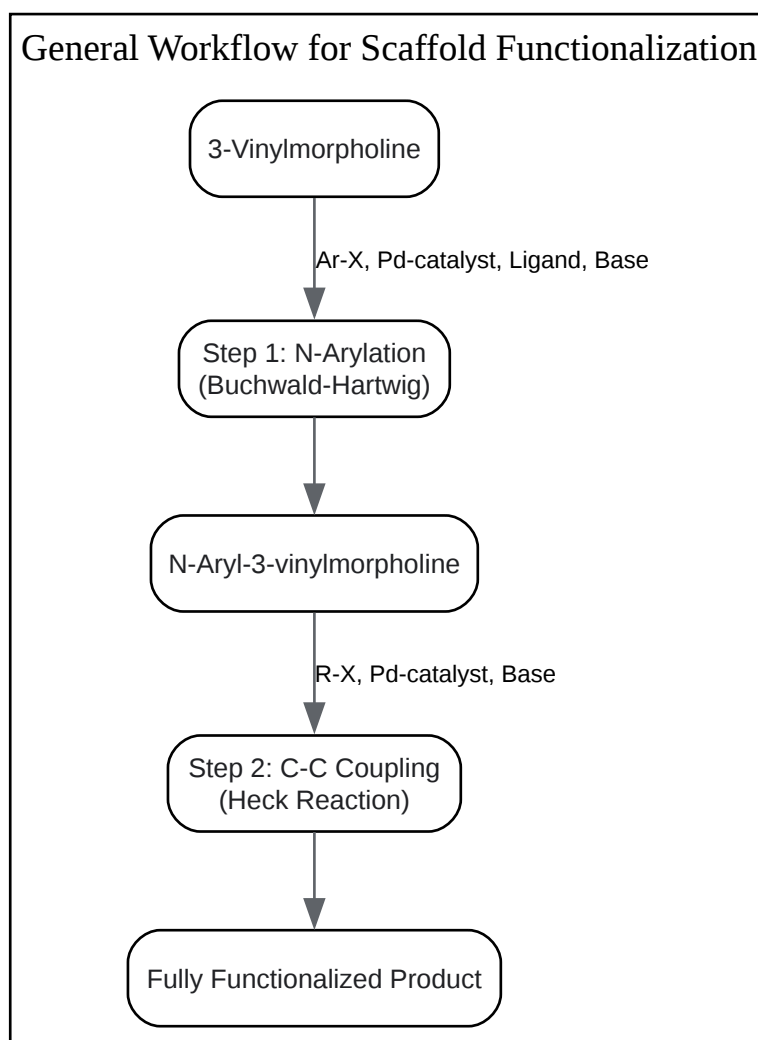
Caption: Plausible synthetic pathway to the **3-vinylmorpholine** scaffold.

Key Chemical Transformations and Protocols

The true utility of the **3-vinylmorpholine** scaffold lies in its capacity for diversification. The secondary amine of the morpholine ring and the terminal vinyl group are orthogonal reactive sites that can be functionalized sequentially.

N-Arylation of the Morpholine Core

The morpholine nitrogen can be readily arylated using palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[10] This reaction is crucial for installing aryl and heteroaryl moieties that are often key pharmacophores.



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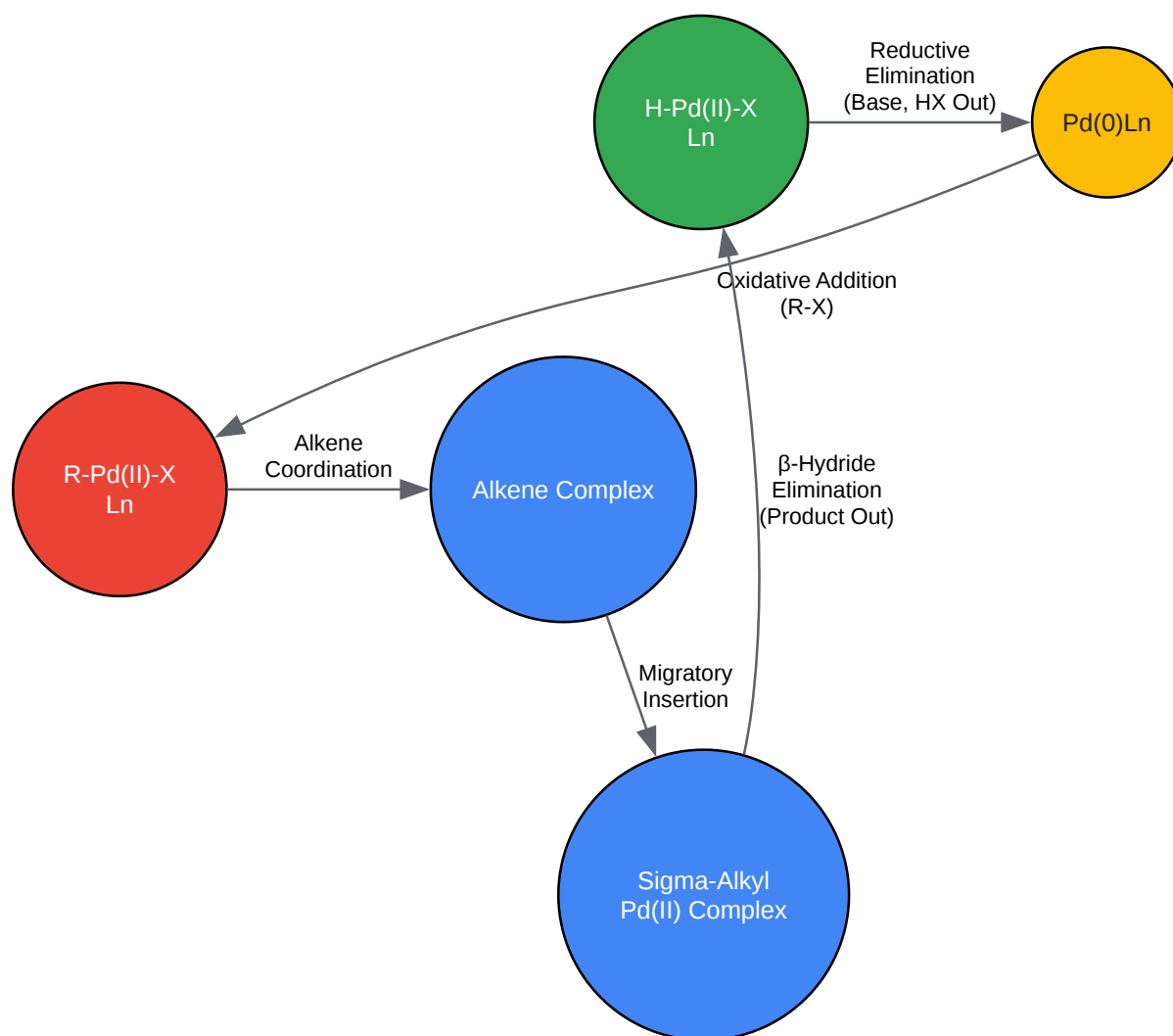
Caption: Sequential functionalization workflow for the **3-vinylmorpholine** scaffold.

C-C Bond Formation via Heck Coupling

The Mizoroki-Heck reaction is a powerful method for the vinylation of aryl or vinyl halides.[11] In the context of our scaffold, an N-functionalized **3-vinylmorpholine** can be coupled with a

variety of aryl, heteroaryl, or vinyl halides/triflates to introduce further complexity and explore new chemical space. The reaction is catalyzed by a palladium complex and requires a base.

[11]



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Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.

Applications in Drug Discovery: Case Studies

While **3-vinylmorpholine** is a building block, the importance of the core morpholine structure is evident in numerous approved drugs.

Drug Name	Therapeutic Area	Biological Target	Role of Morpholine Moiety
Linezolid	Antibacterial	Bacterial Ribosome (50S subunit)	Essential for binding and solubility; part of the key pharmacophore. [3]
Gefitinib	Anticancer	EGFR Tyrosine Kinase	The morpholine group enhances solubility and provides a key interaction point. [3]
Rivaroxaban	Anticoagulant	Factor Xa	The morpholinone moiety is a critical component of the scaffold that binds to the enzyme's active site.
Aprepitant	Antiemetic	Neurokinin 1 (NK1) Receptor	The complex morpholine ether structure is crucial for its high-affinity binding to the receptor. [12]

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Palladium compounds can be toxic. Anhydrous solvents are flammable. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol 1: Buchwald-Hartwig N-Arylation of 3-Vinylmorpholine

This protocol describes the coupling of **3-vinylmorpholine** with a generic aryl bromide.

Materials & Reagents:

- **3-Vinylmorpholine** (1.0 equiv.)
- Aryl Bromide (1.1 equiv.)
- $\text{Pd}_2(\text{dba})_3$ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
- XPhos (4 mol%)
- Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
- Anhydrous Toluene

Procedure:

- **Reaction Setup:** To an oven-dried Schlenk flask equipped with a magnetic stir bar, add NaOtBu , XPhos, and $\text{Pd}_2(\text{dba})_3$ under an inert atmosphere (Argon or Nitrogen).
- **Reagent Addition:** Add anhydrous toluene, followed by the aryl bromide and **3-vinylmorpholine** via syringe.
- **Reaction:** Seal the flask and heat the mixture to 100 °C with vigorous stirring.
- **Monitoring:** Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
- **Work-up:** Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium catalyst and salts.
- **Extraction:** Wash the filtrate with water, then with brine. Dry the organic layer over anhydrous sodium sulfate.
- **Purification:** Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure N-aryl-**3-vinylmorpholine**.

Protocol 2: Microwave-Assisted Heck Coupling of N-Aryl-3-vinylmorpholine

This protocol describes the coupling of the product from Protocol 1 with a second aryl halide.

Materials & Reagents:

- N-Aryl-**3-vinylmorpholine** (1.0 equiv.)
- Aryl Iodide (1.2 equiv.)
- Palladium(II) Acetate ($\text{Pd}(\text{OAc})_2$) (5 mol%)
- Triethylamine (Et_3N) (2.0 equiv.)
- Anhydrous Acetonitrile (MeCN)

Procedure:

- **Reaction Setup:** In a microwave reaction vessel with a magnetic stir bar, add N-aryl-**3-vinylmorpholine**, the aryl iodide, $\text{Pd}(\text{OAc})_2$, and anhydrous acetonitrile.
- **Base Addition:** Add triethylamine to the mixture.
- **Reaction:** Seal the vessel and place it in a microwave reactor. Heat the mixture to 150 °C for 10-20 minutes.
- **Work-up:** After cooling, dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel, washing with additional diethyl ether.
- **Purification:** Concentrate the filtrate under reduced pressure. If necessary, purify the crude product further by flash column chromatography or recrystallization to obtain the desired product.

Table of Typical Heck Reaction Parameters:

Parameter	Condition	Rationale
Catalyst	Pd(OAc) ₂ or PdCl ₂ (PPh ₃) ₂	Common and effective palladium sources.[6]
Solvent	DMF, MeCN, Toluene	Polar aprotic solvents are generally effective.[11]
Base	Et ₃ N, K ₂ CO ₃ , NaOAc	Organic or inorganic bases to neutralize the generated HX. [11]
Temperature	80 - 150 °C	Varies with substrate reactivity; microwave heating can accelerate the reaction.
Reactant Ratio	~1:1.2 (Alkene:Halide)	A slight excess of the halide can drive the reaction to completion.

Conclusion

3-Vinylmorpholine is a powerful and versatile scaffold in drug discovery. Its strategic combination of the beneficial morpholine core with a synthetically tractable vinyl handle allows for extensive and rapid exploration of chemical space. The protocols provided herein for N-arylation and Heck coupling represent robust and adaptable methods for the functionalization of this scaffold, enabling the generation of novel and diverse libraries of compounds for biological screening. The continued application of such building blocks will undoubtedly accelerate the discovery of next-generation therapeutics.

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